Tetraioduro de bismuto y potasio

Descripción general

Descripción

Bismuth potassium tetraiodide is a compound with the molecular formula BiI4K . It is used in certain antimicrobial products .

Chemical Reactions Analysis

Bismuth compounds typically react with ammonia and sodium hydroxide to produce a precipitate of Bi(OH)3 . They also react with halogens to form respective bismuth(III) trihalides .Physical and Chemical Properties Analysis

Bismuth is a metalloid with no useful mechanical properties. It is mainly used as an alloying component in fusible alloys . Bismuth potassium tetraiodide is a red, crystalline substance with a melting point of 338°C and a boiling point of 440°C.Aplicaciones Científicas De Investigación

Aplicaciones Terapéuticas

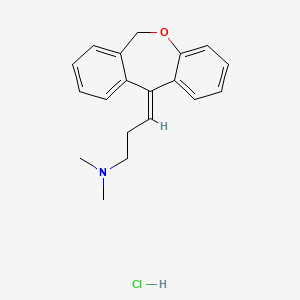

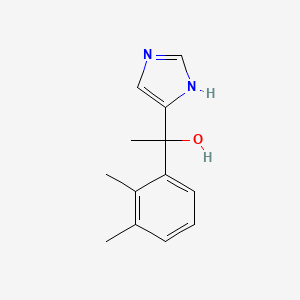

Los compuestos a base de bismuto, incluido el Tetraioduro de bismuto y potasio, se han utilizado ampliamente en medicina para tratar trastornos gastrointestinales como la dispepsia, las úlceras gástricas y las infecciones por H. pylori. La química única del bismuto permite el desarrollo de nuevos compuestos que pueden tratar una amplia gama de infecciones microbianas {svg_1}.

Imagenología Diagnóstica

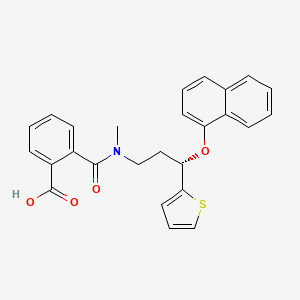

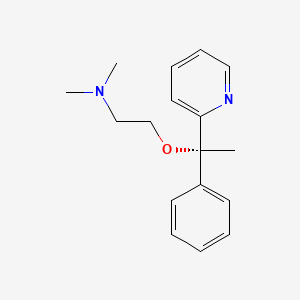

Debido a su alto número atómico, el bismuto es un excelente agente de contraste en la imagenología de rayos X. El this compound se puede utilizar en la formulación de medios de contraste para una mejor visualización de las estructuras corporales internas durante los procedimientos radiográficos {svg_2}.

Terapia contra el Cáncer

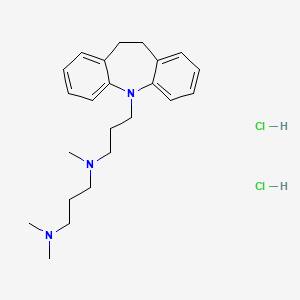

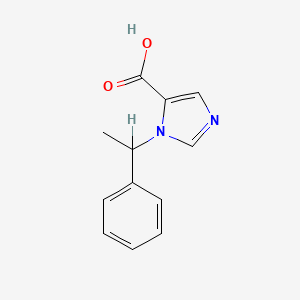

Las nanopartículas de bismuto, que pueden derivarse del this compound, muestran promesa en la terapia contra el cáncer. Se pueden utilizar para la terapia fototérmica y de radiación, aprovechando el alto coeficiente de atenuación de rayos X del bismuto para un tratamiento dirigido {svg_3}.

Biosensado

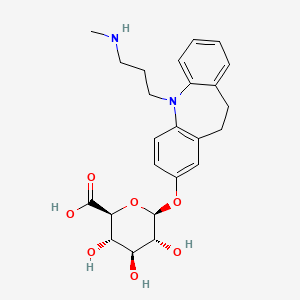

Las nanopartículas a base de bismuto tienen aplicaciones en el biosensado debido a sus propiedades fisicoquímicas. Se pueden utilizar para detectar moléculas biológicas o patógenos con alta sensibilidad y especificidad {svg_4}.

Entrega de Fármacos

El this compound se puede utilizar en el desarrollo de sistemas de administración de fármacos. Sus nanopartículas pueden diseñarse para transportar agentes terapéuticos a sitios específicos en el cuerpo, mejorando la eficacia y reduciendo los efectos secundarios de los fármacos {svg_5}.

Ingeniería de Tejidos

Las propiedades regenerativas de los compuestos a base de bismuto los hacen adecuados para aplicaciones de ingeniería de tejidos. Se pueden utilizar para desarrollar andamios que promuevan el crecimiento y la reparación de tejidos {svg_6}.

Actividad Antimicrobiana

Los compuestos de bismuto han demostrado una actividad antimicrobiana significativa. El this compound puede formar parte de formulaciones utilizadas para combatir cepas bacterianas multirresistentes {svg_7}.

Propiedades Eléctricas para Dispositivos de Estado Sólido

La investigación sugiere que el yoduro de bismuto y potasio, un componente del this compound, exhibe propiedades eléctricas interesantes. Podría ser un material potencial para conductores iónicos de estado sólido, valioso en el desarrollo de baterías de próxima generación y otros dispositivos electroquímicos.

Mecanismo De Acción

Target of Action

Bismuth compounds, such as Bismuth Potassium Tetraiodide, primarily target Helicobacter pylori (H. pylori) . H. pylori is a Gram-negative microaerophilic bacterium that infects around half of the population worldwide . The long-term colonization of H. pylori in the stomach causes various gastric diseases, including gastritis, peptic ulcerations, and gastric carcinoma .

Mode of Action

Bismuth compounds are very effective in the treatment of gastroduodenal disorders and appear to act via several mechanisms . It is uncertain whether they affect pepsin secretion, but they do inhibit peptic activity . Bismuth was found to bind to HpFur protein at the S1 site and induce oligomerization state changes, resulting in disrupted DNA-binding capability .

Biochemical Pathways

The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori . Proteomic analysis revealed that nearly 10 enriched pathways of carbohydrate metabolism, such as glycolysis, the pentose phosphate pathway, and the citric acid cycle (TCA), were significantly inhibited upon treatment with bismuth-based drugs .

Pharmacokinetics

A single-center open two-cycle trial was conducted on 12 healthy subjects who received a single oral dose of 120 mg of bismuth potassium citrate . The plasma concentration of bismuth was determined using a validated inductively coupled plasma mass spectrometry (ICP‒MS) method . The results showed that the half-life of the formulation of bismuth potassium citrate capsules was 6.6 h, and the maximum plasma concentration reached 0.5 h after administration, with a maximum plasma concentration of 25.6 ng/mL . The AUC 0–t and AUC 0–∞ were 96.3 and 117.8 h·ng/mL, respectively .

Result of Action

The result of the action of Bismuth Potassium Tetraiodide is the effective treatment of gastroduodenal disorders . It is also used in combination with other drugs to treat H. pylori infection . The compound’s action results in the inhibition of peptic activity, disruption of DNA-binding capability, and significant inhibition of carbohydrate metabolism pathways .

Action Environment

The action of Bismuth Potassium Tetraiodide is influenced by environmental factors. Similarly, the safety of oral administration of 120 mg of bismuth potassium citrate formulations to healthy subjects was good .

Análisis Bioquímico

Biochemical Properties

Bismuth;potassium;tetraiodide may interact with various enzymes, proteins, and other biomolecules. For instance, bismuth-containing drugs have been found to inhibit the growth of Helicobacter pylori, a bacterium that causes various gastric diseases in humans . The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori .

Cellular Effects

It has been observed that bismuth initially interferes with the TCA cycle, followed by urease activity, and subsequently induces oxidative stress and suppresses energy production, while triggering a broad downregulation of metabolic levels .

Molecular Mechanism

The molecular mechanism of Bismuth;potassium;tetraiodide is not fully understood. It is known that bismuth-containing drugs can inhibit the growth of H. pylori through various mechanisms, including enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion .

Temporal Effects in Laboratory Settings

The temporal effects of Bismuth;potassium;tetraiodide in laboratory settings are not well-documented. A recent temporal kinetic analysis showed that upon entering H. pylori, bismuth initially interferes with the TCA cycle, followed by urease activity, and subsequently induces oxidative stress and suppresses energy production, while triggering a broad downregulation of metabolic levels .

Dosage Effects in Animal Models

It is known that excessive acute ingestion of bismuth, or abuse for an extended period of time, can lead to toxicity .

Metabolic Pathways

It is known that bismuth-containing drugs can disrupt the intracellular iron metabolism .

Transport and Distribution

It is known that bismuth-containing drugs can disrupt the intracellular iron metabolism .

Subcellular Localization

It is known that bismuth-containing drugs can disrupt the intracellular iron metabolism .

Propiedades

IUPAC Name |

bismuth;potassium;tetraiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBIUAZBGHXJDM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[I-].[I-].[I-].[I-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiI4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.6966 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39775-75-2, 41944-01-8 | |

| Record name | Potassium tetraiodobismuthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039775752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth potassium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapotassium heptaiodobismuthate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.